Enhanced Lipophilicity (LogP) as a Predictor of Membrane Permeability vs. Non-Acetylated Analog
The target compound 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone exhibits a calculated LogP of 2.69 . This value represents a measurable increase in lipophilicity compared to the non-acetylated parent scaffold, 3,5-dimethyl-1-phenyl-1H-pyrazole, which is reported with a LogP of approximately 2.0-2.2 [1]. This quantitative difference in lipophilicity directly influences the compound's permeability across biological membranes and its solubility profile, which are critical parameters for both in vitro assay performance and in vivo pharmacokinetic studies.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 2.69 |
| Comparator Or Baseline | 3,5-Dimethyl-1-phenyl-1H-pyrazole (CAS 1131-16-4); cLogP ≈ 2.0-2.2 |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.7 |
| Conditions | Calculated values using standard in silico prediction algorithms , [1]. |
Why This Matters
A higher LogP is a key differentiator for researchers designing compounds with improved cell permeability or CNS penetration, where a LogP value >2.5 is often desirable, making CAS 1210-43-1 a preferred starting point for such optimization efforts.
- [1] PubChem Compound Summary for CID 72264, 3,5-Dimethyl-1-phenyl-1H-pyrazole. View Source
